molecular formula C9H13NO2 B13219909 2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid

2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid

Cat. No.: B13219909
M. Wt: 167.20 g/mol
InChI Key: BQQWKSGTYKVCLQ-UHFFFAOYSA-N
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Description

2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid is a pyrrole-based carboxylic acid derivative characterized by a methyl group at position 2 and an isopropyl group at position 5 of the pyrrole ring, with a carboxylic acid moiety at position 2. Pyrrole derivatives are integral to medicinal and materials chemistry due to their diverse reactivity and biological activity.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C9H13NO2/c1-5(2)8-4-7(9(11)12)6(3)10-8/h4-5,10H,1-3H3,(H,11,12)

InChI Key

BQQWKSGTYKVCLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

The preparation of this compound generally involves the synthesis of the substituted pyrrole ring followed by functional group transformations to install the carboxylic acid at position 3. The key steps include:

  • Formation of the pyrrole core with methyl and isopropyl substituents.
  • Introduction or oxidation of the aldehyde group at position 3.
  • Oxidation of the aldehyde to the carboxylic acid.

Pyrrole Ring Formation and Substitution

One common synthetic strategy starts with 2-methylpyrrole, which undergoes electrophilic substitution at the 5-position with an isopropyl group. This can be achieved by alkylation using isopropyl bromide in the presence of a base such as potassium carbonate. The resulting 5-isopropyl-2-methylpyrrole intermediate is then subjected to formylation at position 3 using the Vilsmeier-Haack reaction (a mixture of dimethylformamide and phosphorus oxychloride), which introduces an aldehyde group at the desired position.

Step Reactants Conditions Product Yield (%)
Alkylation 2-Methylpyrrole + Isopropyl bromide K2CO3, solvent (e.g., DMF), RT to reflux 5-Isopropyl-2-methylpyrrole 70-85
Formylation 5-Isopropyl-2-methylpyrrole + Vilsmeier reagent DMF/POCl3, 0-50°C 5-Isopropyl-2-methyl-1H-pyrrole-3-carbaldehyde 60-80

Table 1: Key steps in the synthesis of 5-isopropyl-2-methyl-1H-pyrrole-3-carbaldehyde intermediate

Conversion of Aldehyde to Carboxylic Acid

The aldehyde group at position 3 can be oxidized to the corresponding carboxylic acid using strong oxidizing agents. Common reagents include potassium permanganate (KMnO4) under acidic or basic conditions or chromium trioxide (CrO3) in acidic media.

Oxidizing Agent Solvent/Conditions Notes Yield (%)
Potassium permanganate (KMnO4) Aqueous acidic or basic medium, room temperature to reflux Mild conditions, environmentally friendly 75-90
Chromium trioxide (CrO3) Acidic medium (e.g., sulfuric acid), controlled temperature More toxic, requires careful handling 70-85

Table 2: Oxidation methods for converting aldehyde to carboxylic acid

Alternative One-Pot and Catalyst-Free Methods

Recent advances have introduced greener and more efficient synthetic methods for pyrrole derivatives. For example, solvent- and catalyst-free methods have been reported for synthesizing substituted pyrroles linked to diols, which could be adapted for similar pyrrole carboxylic acids. These methods involve:

  • First stage: Reaction of precursors without solvent or catalyst to form an intermediate.
  • Second stage: Heating the reaction mixture at 100–200°C for 1–500 minutes to complete the transformation.

This approach minimizes environmental impact by avoiding solvents and catalysts and reducing waste.

Hydrazide and Hydrazone Intermediates for Derivative Synthesis

In related pyrrole carboxylic acid derivatives, esterification of the acid followed by conversion to hydrazides and hydrazones has been widely used to synthesize functionalized pyrrole compounds. This involves:

  • Esterification of the carboxylic acid with methanol and sulfuric acid catalyst.
  • Reaction of the ester with hydrazine hydrate to form hydrazides.
  • Condensation of hydrazides with aromatic aldehydes to form hydrazones.

These intermediates can be further cyclized or modified to yield pyrrole derivatives with biological activities.

Detailed Reaction Scheme Summary

Reaction Step Starting Material Reagents/Conditions Product Notes
Alkylation 2-Methylpyrrole Isopropyl bromide, K2CO3, DMF 5-Isopropyl-2-methylpyrrole Electrophilic substitution
Formylation 5-Isopropyl-2-methylpyrrole DMF/POCl3 (Vilsmeier-Haack) 5-Isopropyl-2-methyl-pyrrole-3-carbaldehyde Introduction of aldehyde
Oxidation 5-Isopropyl-2-methyl-pyrrole-3-carbaldehyde KMnO4 or CrO3, acidic/basic medium This compound Conversion of aldehyde to acid
Esterification (optional) Carboxylic acid Methanol, H2SO4 catalyst Methyl ester derivative For further transformations
Hydrazide formation (optional) Ester derivative Hydrazine hydrate, refluxing propan-2-ol Pyrrole acid hydrazide Intermediate for hydrazone synthesis
Hydrazone formation (optional) Hydrazide + aromatic aldehyde Reflux in propan-2-ol Pyrrole hydrazone derivatives For biological activity studies

Table 3: Summary of key synthetic steps and intermediates in pyrrole carboxylic acid chemistry

Research Findings and Comparative Analysis

  • The Vilsmeier-Haack formylation is a reliable method to introduce the aldehyde at the 3-position of substituted pyrroles, enabling further oxidation to carboxylic acids.
  • Oxidation using potassium permanganate is preferred for its mildness and environmental compatibility, though chromium-based oxidants can also be used with caution.
  • Catalyst- and solvent-free methods represent a promising green chemistry approach, potentially applicable to the synthesis of this compound, reducing hazardous waste and improving sustainability.
  • Hydrazide and hydrazone intermediates derived from pyrrole carboxylic acids facilitate the synthesis of biologically active derivatives, expanding the utility of this scaffold in medicinal chemistry.
  • Compared to other pyrrole derivatives, this compound offers a balance of steric and electronic properties favorable for further functionalization and biological activity exploration.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group at position 3 undergoes oxidation under controlled conditions. Common reagents include:

  • Potassium permanganate (KMnO₄) in acidic media, leading to decarboxylation or formation of ketone derivatives.

  • Chromium trioxide (CrO₃) for selective oxidation of side chains while preserving the pyrrole core.

Key Observation : Oxidation primarily targets the carboxylic acid group, yielding intermediates useful for further functionalization.

Reduction Reactions

The carboxylic acid moiety can be reduced to alcohols or aldehydes using:

  • Lithium aluminum hydride (LiAlH₄) for conversion to primary alcohols.

  • Palladium on carbon (Pd/C) under hydrogenation conditions to produce aldehydes.

Notable Limitation : Reduction of the pyrrole ring itself is less common due to aromatic stabilization.

Electrophilic Substitution Reactions

The electron-rich pyrrole ring undergoes electrophilic substitution at specific positions, influenced by substituent directing effects:

Reaction Type Reagents/Conditions Position Substituted Major Product
HalogenationBromine (Br₂) in acetic acidC4 (para to carboxylic acid)4-Bromo-2-methyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
NitrationNitric acid (HNO₃) at 0–5°CC44-Nitro derivative
SulfonationFuming H₂SO₄C44-Sulfo derivative

Mechanistic Insight :

  • The methyl and isopropyl groups act as electron-donating substituents, activating the ring toward electrophiles.

  • The carboxylic acid group directs substitution to the C4 position via resonance and inductive effects.

Nucleophilic Attack

The carboxylic acid group participates in nucleophilic acyl substitution reactions, forming esters or amides when treated with alcohols or amines, respectively.

Tautomerism

Under basic conditions, the compound exhibits keto-enol tautomerism, stabilizing intermediates during cyclization or rearrangement reactions .

Analogous Compounds:

Compound Key Structural Difference Reactivity Contrast
2-Methyl-1H-pyrrole-3-carboxylic acidLacks isopropyl groupLower lipophilicity and reduced steric hindrance
5-Phenyl-pyrrole-3-carboxylic acidPhenyl substituent at C5Enhanced π-stacking in substitution reactions

Unique Features :

  • The isopropyl group enhances steric bulk, slowing reactions at C4 but improving selectivity.

  • Combined methyl and carboxylic acid groups create a balance of electronic effects.

Scientific Research Applications

2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid is an organic compound with a pyrrole structure and a carboxylic acid functional group. Its molecular formula is C9H13NO2C_9H_{13}NO_2 and it has a molecular weight of approximately 167.21 g/mol. The compound features a pyrrole ring substituted with a methyl group and an isopropyl group, which contributes to its chemical properties and potential biological activities.

General Properties and Reactivity
The reactivity of this compound is due to its functional groups. The carboxylic acid can participate in esterification, amidation, and salt formation reactions, making it a versatile compound in synthetic organic chemistry.

Applications

This compound and its derivatives have a variety of applications across different scientific and industrial fields.

Versatile applications

  • Pharmaceutical Research Pyrrole derivatives, including this compound, are known for their diverse biological activities, such as potential therapeutic applications.
  • Antimicrobial Research Derivatives of pyrrole-3-carboxylic acid have shown antimicrobial activity against multidrug-resistant pathogens .
  • Chemical Synthesis It is used as a building block in the synthesis of complex molecules. The compound can be modified to introduce various substituents on the pyrrole ring, tailoring its properties for specific applications.
  • Material Science It is used in the creation of new materials with specific properties.
  • Agrochemicals It is involved in the development of new crop protection agents.

Studies on Biological Interactions
Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Research indicates that it can interact with enzymes and receptors, which warrants further investigation to elucidate the compound's mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism by which 2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrole Carboxylic Acid Derivatives

Compound Name Substituents (Positions) Carboxylic Acid Position Key Functional Groups
2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid Methyl (2), Isopropyl (5) 3 Carboxylic acid
4-Chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid Methyl (2), Cl (4), Formyl (5) 3 Carboxylic acid, Chloro, Formyl
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid Methyl (5), Cl (4) 2 Carboxylic acid, Chloro
Ethyl 1-(cyclohexylmethyl)−2-methyl-5-(2-(trifluoromethoxy)phenyl)−1H-pyrrole-3-carboxylate Cyclohexylmethyl (1), Methyl (2), Aromatic (5) 3 (ester) Ester, Trifluoromethoxy
4-(3-chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylicacid Benzoyl (4), Methyl (5) 2 Carboxylic acid, Benzoyl

Key Observations :

  • Position of Carboxylic Acid : Carboxylic acid at position 3 (target compound) versus position 2 (e.g., ) alters hydrogen-bonding capacity and electronic distribution, influencing reactivity and interactions with biological targets.

Key Differences :

  • Chlorinated derivatives (e.g., ) require halogenation steps, whereas the target compound’s synthesis may focus on alkylation to introduce the isopropyl group.
  • Ester derivatives (e.g., ) involve protecting groups, suggesting the target compound’s synthesis could include similar strategies for carboxylic acid introduction.

Table 3: Property Comparison

Compound LogP (Predicted) Antifungal Activity Solubility (aq.)
Target Compound ~2.5 (estimated) Not reported Moderate (polar groups)
Carvacrol (2-Methyl-5-(propan-2-yl) phenol) 3.3 EC₅₀: 2–4 µg/mL Low (phenolic OH)
4-Chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid ~1.8 Not reported Low (chloro/formyl groups)

Key Insights :

  • Antifungal Potential: While carvacrol (structurally similar phenol) exhibits antifungal activity via membrane disruption , the target compound’s carboxylic acid group may confer different mechanisms, such as metal chelation or enzyme inhibition.
  • Solubility: The carboxylic acid group enhances aqueous solubility compared to phenolic analogs like carvacrol, but steric hindrance from the isopropyl group may limit this effect.

Biological Activity

2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family, characterized by its unique structure that includes a carboxylic acid functional group. With a molecular formula of C10_{10}H15_{15}N1_{1}O2_{2} and a molecular weight of approximately 167.21 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a methyl group and an isopropyl group, which significantly influence its chemical reactivity and biological properties. The presence of the carboxylic acid group allows for various chemical reactions, making it versatile in synthetic organic chemistry.

PropertyValue
Molecular FormulaC10_{10}H15_{15}N1_{1}O2_{2}
Molecular Weight167.21 g/mol
AppearancePowder
Storage ConditionsRoom temperature

Biological Activities

Research indicates that pyrrole derivatives, including this compound, exhibit diverse biological activities. Notably, studies have highlighted the following potential activities:

  • Antimicrobial Activity :
    • Pyrrole derivatives have shown significant antibacterial and antifungal properties. For instance, derivatives of pyrrole have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • The antimicrobial efficacy is often attributed to the presence of the heterocyclic ring structure, which enhances interaction with microbial targets.
  • Anticancer Potential :
    • Some studies suggest that pyrrole compounds can induce cytotoxic effects in cancer cell lines. For example, certain derivatives have demonstrated significant reduction in cell viability in human lung adenocarcinoma (A549) models .
    • The mechanism appears to involve modulation of cellular pathways related to apoptosis and cell cycle regulation.
  • Quorum Sensing Inhibition :
    • Research has indicated that certain pyrrole derivatives can inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing virulence factor production and biofilm formation . This property is particularly important for developing new strategies against antibiotic-resistant infections.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Study : A series of pyrrole derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents significantly affected the antibacterial potency, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 32 µg/mL .
  • Cytotoxicity Assays : In vitro studies involving A549 cells showed that specific derivatives reduced cell viability significantly compared to untreated controls. The anticancer activity was enhanced with particular substitutions on the pyrrole ring, indicating structure-activity relationships .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Enzymes : The carboxylic acid group may facilitate interactions with various enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature of the isopropyl group may allow the compound to penetrate microbial membranes, leading to cell lysis.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Methyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid with high yield?

Methodological Answer: Synthesis typically involves cyclocondensation of β-keto esters with amines under acidic or thermal conditions. For example, a similar pyrrole derivative (6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) was synthesized via condensation of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization using palladium or copper catalysts in DMF or toluene . Optimize catalyst loading (e.g., 5 mol% Pd/C) and temperature (80–100°C) to achieve yields >75%. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity.

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • RP-HPLC with UV detection (λ = 254 nm) on a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>98%) .
  • NMR (1H, 13C) to confirm substituent positions. For example, the methyl group at C2 appears as a singlet (~δ 2.1 ppm), and the isopropyl group shows doublets in DEPT-135 spectra .
  • HRMS (ESI+) for exact mass verification (theoretical [M+H]+ = 196.0974).

Q. What purification strategies are effective for removing byproducts like unreacted precursors?

Methodological Answer:

  • Liquid-liquid extraction : Separate acidic impurities using sodium bicarbonate (pH 8–9) to partition the carboxylic acid into the aqueous layer.
  • Recrystallization : Use ethanol/water (7:3 v/v) at 4°C to isolate high-purity crystals (>99%) .
  • Flash chromatography : Employ a gradient of ethyl acetate in hexane (10% → 50%) on silica gel to resolve polar byproducts .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of catalysts in the cyclization step during synthesis?

Methodological Answer: Advanced techniques include:

  • In-situ NMR to track intermediates like enamine or keto-enol tautomers.
  • DFT calculations (e.g., Gaussian 09) to model transition states and activation energies. For example, highlights Pd-catalyzed cyclization via oxidative addition and reductive elimination steps .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.

Q. What experimental designs address stability challenges under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 40°C/75% RH (thermal/humidity) for 48 hours. Monitor degradation via HPLC. For example, reports <5% degradation at pH 7 but >20% at pH 2 .
  • Arrhenius modeling : Predict shelf-life by analyzing degradation rates at elevated temperatures (50–70°C).

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Methodological Answer:

  • SAR analysis : Synthesize analogs (e.g., replacing isopropyl with phenyl or methyl groups) and test anti-inflammatory activity in vitro (COX-2 inhibition assays). shows that electron-withdrawing groups at C5 enhance activity .
  • Docking simulations : Use AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2 PDB: 5KIR).

Q. How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Meta-analysis : Compare datasets from (anti-inflammatory activity) and (analgesic activity) to identify assay-specific variables (e.g., cell lines, dosage).
  • Standardized protocols : Replicate studies under identical conditions (e.g., 10 μM compound, RAW 264.7 macrophages) to isolate confounding factors .

Q. What are the degradation pathways under photolytic or oxidative stress?

Methodological Answer:

  • LC-MS/MS identifies degradation products. For example, notes oxidation at the pyrrole ring’s α-position, forming quinone-like derivatives .
  • Radical scavengers (e.g., BHT) mitigate oxidative degradation, suggesting free radical mechanisms.

Q. How does stereochemistry influence physicochemical properties and bioactivity?

Methodological Answer:

  • Chiral HPLC (Chiralpak AD-H column) resolves enantiomers. For example, demonstrates that (2S)-stereoisomers exhibit 10-fold higher solubility in PBS .
  • Pharmacokinetic profiling : Compare logP and plasma protein binding of enantiomers using shake-flask and equilibrium dialysis methods.

Q. What computational tools predict interactions with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations (GROMACS) model binding stability over 100 ns trajectories.
  • QSAR models : Train algorithms (e.g., Random Forest) on datasets from to predict IC50 values based on substituent electronegativity and lipophilicity .

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